molecular formula C14H10N2O2 B6239791 4-(1H-indazol-1-yl)benzoic acid CAS No. 838820-85-2

4-(1H-indazol-1-yl)benzoic acid

Cat. No. B6239791
CAS RN: 838820-85-2
M. Wt: 238.2
InChI Key:
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Description

4-(1H-indazol-1-yl)benzoic acid, commonly known as IND-BA, is a derivative of benzoic acid with a substituted indazole ring. It is a versatile and important organic compound that has a wide range of applications in the fields of chemistry, pharmacology, and biochemistry. IND-BA is a powerful inhibitor of various enzymes, including cyclooxygenase, lipoxygenase, and tyrosinase. It is also known to have anti-inflammatory and antioxidant properties.

Scientific Research Applications

IND-BA has been widely studied for its potential applications in the medical and scientific fields. It has been studied for its anti-inflammatory, anti-oxidant, and anti-cancer properties. Its ability to inhibit cyclooxygenase and lipoxygenase has made it particularly useful in the study of inflammation. It has also been studied for its potential application in the treatment of various diseases, including arthritis, diabetes, and cancer.

Mechanism of Action

IND-BA is known to inhibit the activity of cyclooxygenase and lipoxygenase enzymes. These enzymes are involved in the production of inflammatory molecules, such as prostaglandins and leukotrienes. By inhibiting their activity, IND-BA can reduce inflammation and its associated symptoms. Additionally, IND-BA has been shown to have antioxidant properties, which can protect cells from damage caused by oxidative stress.
Biochemical and Physiological Effects
IND-BA has been studied for its potential therapeutic effects on various diseases. It has been found to reduce inflammation and its associated symptoms, as well as to reduce oxidative stress. Additionally, it has been found to have anti-cancer properties, as well as to inhibit the growth of tumor cells.

Advantages and Limitations for Lab Experiments

The use of IND-BA in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is a potent inhibitor of cyclooxygenase and lipoxygenase enzymes. Additionally, it has been shown to have anti-inflammatory and antioxidant properties. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water, and it can be difficult to separate the cis and trans isomers.

Future Directions

There are several potential future directions for the study of IND-BA. These include further studies on its anti-cancer and anti-inflammatory properties, as well as its potential therapeutic applications. Additionally, further research could be conducted on its ability to inhibit other enzymes, such as tyrosinase, and its potential application in the treatment of other diseases. Furthermore, further studies on its mechanism of action and its biochemical and physiological effects could lead to a better understanding of its potential therapeutic applications. Finally, further research into its solubility and its ability to be separated into its cis and trans isomers could lead to further applications in laboratory experiments.

Synthesis Methods

IND-BA can be synthesized through a variety of methods. The most common method involves the condensation of indazole and benzoic acid, followed by a reductive amination. This reaction yields a mixture of two isomers, the cis and trans isomers, which can be separated by column chromatography or recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(1H-indazol-1-yl)benzoic acid involves the reaction of 1H-indazole-1-carboxylic acid with 4-bromobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then hydrolyzed to yield the final product.", "Starting Materials": [ "1H-indazole-1-carboxylic acid", "4-bromobenzoic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Diethyl ether", "Ethanol", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Water" ], "Reaction": [ "Step 1: Dissolve 1H-indazole-1-carboxylic acid (1.0 equiv) and 4-bromobenzoic acid (1.1 equiv) in dry diethyl ether and add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv) as a catalyst. Stir the mixture at room temperature for 24 hours.", "Step 2: Filter the resulting precipitate and wash it with diethyl ether. Dissolve the crude product in ethanol and add sodium hydroxide (NaOH) to adjust the pH to 8-9. Stir the mixture at room temperature for 2 hours.", "Step 3: Acidify the mixture with hydrochloric acid (HCl) and extract the product with diethyl ether. Wash the organic layer with water and dry it over anhydrous sodium sulfate (Na2SO4). Concentrate the solution under reduced pressure to obtain the final product, 4-(1H-indazol-1-yl)benzoic acid." ] }

CAS RN

838820-85-2

Molecular Formula

C14H10N2O2

Molecular Weight

238.2

Purity

0

Origin of Product

United States

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